molecular formula C12H15NO2 B3042301 (R)-1-Benzylpyrrolidine-2-carboxylic acid CAS No. 56080-99-0

(R)-1-Benzylpyrrolidine-2-carboxylic acid

Cat. No.: B3042301
CAS No.: 56080-99-0
M. Wt: 205.25 g/mol
InChI Key: XNROFTAJEGCDCT-LLVKDONJSA-N
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Description

®-1-Benzylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure

Mechanism of Action

Target of Action

®-1-Benzylpyrrolidine-2-carboxylic acid, also known as N-benzyl-d-proline, is a derivative of proline . Proline is an amino acid that plays a crucial role in protein synthesis and structure. The primary targets of this compound are likely to be proteins or enzymes that interact with proline or proline derivatives.

Mode of Action

The benzyl group in ®-1-Benzylpyrrolidine-2-carboxylic acid could potentially alter these interactions, leading to changes in protein function .

Biochemical Pathways

Amino acids and their derivatives, including ®-1-Benzylpyrrolidine-2-carboxylic acid, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . The specific pathways affected by ®-1-Benzylpyrrolidine-2-carboxylic acid would depend on its exact targets and mode of action.

Result of Action

The molecular and cellular effects of ®-1-Benzylpyrrolidine-2-carboxylic acid would depend on its targets and mode of action. As a proline derivative, it could potentially influence protein structure and function, leading to various downstream effects. These could include changes in cellular signaling, metabolism, and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with the commercially available ®-pyrrolidine-2-carboxylic acid.

    Benzylation: The carboxylic acid is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-1-Benzylpyrrolidine-2-carboxylic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-Benzylpyrrolidine-2-carboxylic acid may involve:

    Large-Scale Benzylation: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Purification: Employing automated chromatography systems for large-scale purification.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

®-1-Benzylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential role in modulating biological pathways and its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Benzylpyrrolidine-2-carboxylic acid: The enantiomer of the compound with different biological activity.

    Proline Derivatives: Compounds like proline and its derivatives share structural similarities but differ in their functional groups and applications.

Uniqueness

®-1-Benzylpyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of ®-1-Benzylpyrrolidine-2-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-1-benzylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNROFTAJEGCDCT-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56080-99-0
Record name Benzyl-D-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056080990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYL-D-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7PKG3CZG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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